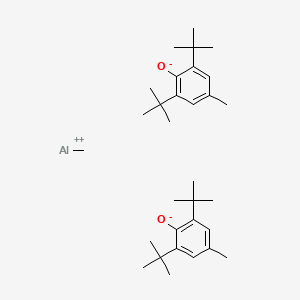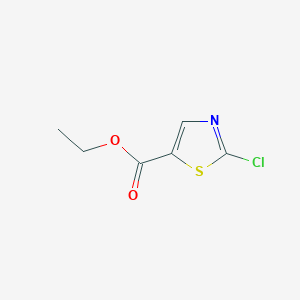
meso-1,2,3,4-Tetrabromobutane
Vue d'ensemble
Description
meso-1,2,3,4-Tetrabromobutane: is an organic compound with the molecular formula C4H6Br4 . It is a meso compound, meaning it has multiple stereocenters but is optically inactive due to an internal plane of symmetry. This compound is a derivative of butane, where four hydrogen atoms are replaced by bromine atoms at the 1, 2, 3, and 4 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Bromination of Butane: meso-1,2,3,4-Tetrabromobutane can be synthesized by the bromination of butane. This involves the addition of bromine (Br2) to butane in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: In industrial settings, the bromination process is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The reaction mixture is then purified through distillation or recrystallization to obtain pure this compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: meso-1,2,3,4-Tetrabromobutane undergoes nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amine (NH2-).
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with potassium tert-butoxide (KOtBu) can lead to the formation of 1,3-butadiene.
Reduction Reactions: this compound can be reduced to butane using reducing agents such as zinc (Zn) in the presence of hydrochloric acid (HCl).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Zinc (Zn) and hydrochloric acid (HCl).
Major Products:
Substitution: Corresponding substituted butanes (e.g., 1,2,3,4-tetrahydroxybutane).
Elimination: 1,3-Butadiene.
Reduction: Butane.
Applications De Recherche Scientifique
meso-1,2,3,4-Tetrabromobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other brominated compounds and as a starting material for the synthesis of complex molecules.
Biology: It is used in studies involving the interaction of brominated compounds with biological systems, particularly in understanding the effects of halogenated hydrocarbons on cellular processes.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals, particularly in the synthesis of brominated drugs with enhanced biological activity.
Industry: It is used in the production of flame retardants, where its bromine content helps in reducing the flammability of materials.
Mécanisme D'action
The mechanism of action of meso-1,2,3,4-Tetrabromobutane involves its interaction with nucleophiles and electrophiles. The bromine atoms in the compound are highly electronegative, making the carbon atoms they are attached to electrophilic. This allows nucleophiles to attack these carbon atoms, leading to substitution or elimination reactions. The specific molecular targets and pathways depend on the nature of the nucleophile and the reaction conditions.
Comparaison Avec Des Composés Similaires
1,2-Dibromobutane: This compound has two bromine atoms at the 1 and 2 positions of butane. It is less brominated compared to meso-1,2,3,4-Tetrabromobutane and has different reactivity.
1,4-Dibromobutane: This compound has bromine atoms at the 1 and 4 positions. It is used in different synthetic applications compared to this compound.
1,2,3,4-Tetrachlorobutane: This compound is similar in structure but has chlorine atoms instead of bromine. It has different chemical properties and reactivity due to the presence of chlorine.
Uniqueness: this compound is unique due to its meso configuration, which makes it optically inactive despite having multiple stereocenters. This property, along with its high bromine content, makes it particularly useful in applications requiring specific reactivity and stability.
Propriétés
IUPAC Name |
(2S,3R)-1,2,3,4-tetrabromobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br4/c5-1-3(7)4(8)2-6/h3-4H,1-2H2/t3-,4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRZLIGHKHRTRE-ZXZARUISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CBr)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H](CBr)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















